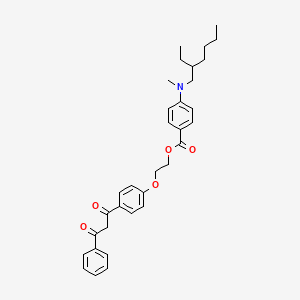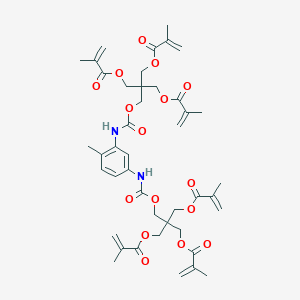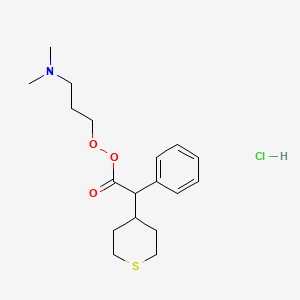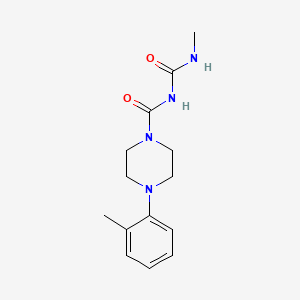
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- is a chemical compound with a complex structure that includes a piperazine ring, a carboxamide group, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- typically involves the reaction of piperazine with a carboxamide derivative and a methylphenyl group under controlled conditions. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques can further enhance the production process.
化学反应分析
Types of Reactions
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
科学研究应用
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
Similar compounds to 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- include other piperazine derivatives and carboxamide compounds with different substituents. Examples include:
- 1-Piperazinecarboxamide, N-((ethylamino)carbonyl)-4-(2-methylphenyl)-
- 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)-
- 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)-
Uniqueness
The uniqueness of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- lies in its specific combination of functional groups and the resulting chemical properties. This compound’s unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, making it valuable for certain applications in scientific research and industry.
属性
CAS 编号 |
80712-08-9 |
|---|---|
分子式 |
C14H20N4O2 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
N-(methylcarbamoyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H20N4O2/c1-11-5-3-4-6-12(11)17-7-9-18(10-8-17)14(20)16-13(19)15-2/h3-6H,7-10H2,1-2H3,(H2,15,16,19,20) |
InChI 键 |
ORJZXZPYURECRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


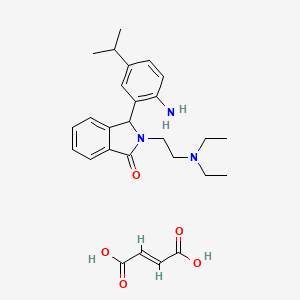
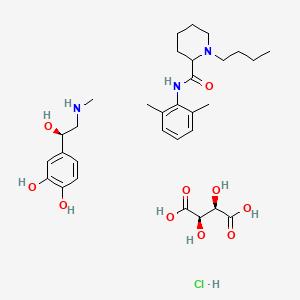
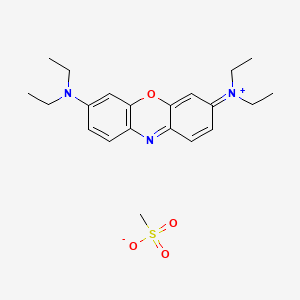
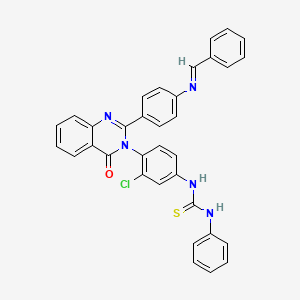

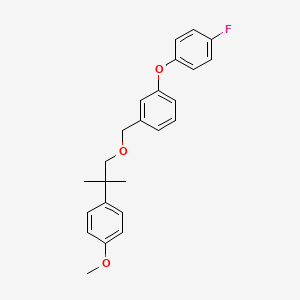
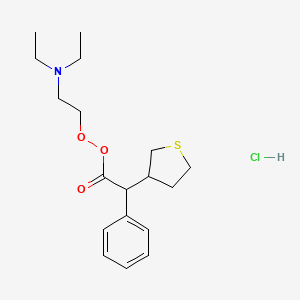
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)

![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)
